Formylchromone
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Overview
Description
Formylchromone, also known as 4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a naturally occurring compound found in various plant species. It belongs to the chromone family, which is characterized by a chromone ring system. Chromones are known for their diverse pharmacological activities, including anti-inflammatory, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formylchromone can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of acetyl derivatives of 2-benzopyrone. The key step in this synthesis is the preparation of suitable acetyl derivatives, which are then subjected to Vilsmeier-Haack formylation to yield this compound in high yields (80-90%) .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as laboratory preparation, with optimization for large-scale production. This involves the use of efficient formylation agents and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Formylchromone undergoes various chemical reactions, including:
Condensation Reactions: It reacts with active methylene and methyl compounds, such as malonic acid derivatives and barbituric acid derivatives, to form condensation products.
Nucleophilic Addition: It reacts with primary amines to form enamine-adducts.
Ring Transformation: The γ-pyrone ring can be opened by nucleophilic attack, leading to the formation of various heterocyclic systems.
Common Reagents and Conditions:
Condensation Reactions: Typically involve active methylene compounds and basic conditions.
Nucleophilic Addition: Involves primary amines in alcoholic medium.
Ring Transformation: Requires bifunctional nucleophiles and can be enhanced by microwave irradiation
Major Products:
Condensation Products: Various heterocyclic systems.
Enamine-Adducts: Chroman-4-one enamine systems.
Transformed Heterocycles: Fused heterocyclic systems
Scientific Research Applications
Chemistry: Used as a versatile building block in the synthesis of diverse heterocyclic compounds.
Biology: Exhibits significant biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
Formylchromone exerts its effects through several mechanisms:
Free Radical Scavenging: It effectively scavenges free radicals, reducing oxidative stress.
Modulation of Protein Activity: It modulates the activity of proteins involved in cell proliferation and apoptosis.
Interaction with Molecular Targets: It interacts with specific proteins, such as cysteine residues in p65 protein and I kappa B alpha kinase, leading to the down-regulation of nuclear factor-kappa B (NF-kappa B)-regulated gene products.
Comparison with Similar Compounds
Formylchromone is unique among chromone derivatives due to its specific chemical structure and reactivity. Similar compounds include:
- Quinoline-3-carbaldehyde
- Quinolone-3-carbaldehyde
- Indole-3-carbaldehyde
These compounds share similar reactivity patterns but differ in their specific chemical structures and biological activities .
This compound’s unique combination of chemical reactivity and biological activity makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H14O3 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-oxo-7-(4-phenylphenyl)chromene-3-carbaldehyde |
InChI |
InChI=1S/C22H14O3/c23-13-19-14-25-21-12-18(10-11-20(21)22(19)24)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |
InChI Key |
LWZMEMOPULJQIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C(=CO4)C=O |
Origin of Product |
United States |
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